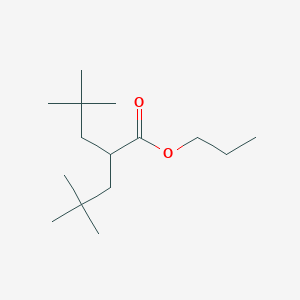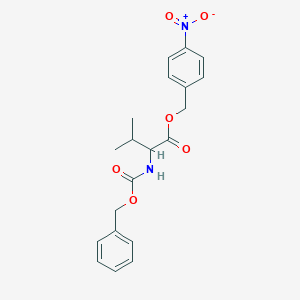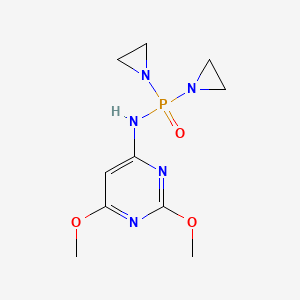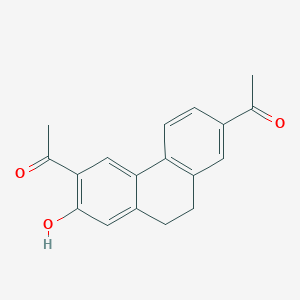
1,1-Diphenylhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylhexan-3-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a hexane chain, with a carbonyl group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenylhexan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}6\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}6\text{H}{11} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antitussive effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenylhexan-3-one involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are thought to be mediated through interactions with opioid receptors, similar to other compounds in the methadone series. The compound’s structure allows it to bind to these receptors, modulating pain perception and providing relief.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylhexan-3-one can be compared to other similar compounds, such as:
6-Piperidino-4,4-diphenylhexan-3-one: This compound has a piperidine group, which enhances its pharmacological activity.
Ethyl 1,1-Diphenyl-3-piperidinopropyl Sulfone: This compound has a sulfone group, which affects its chemical properties and biological activity.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
4909-19-7 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1,1-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O/c1-2-9-17(19)14-18(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13,18H,2,9,14H2,1H3 |
InChI-Schlüssel |
NNBSWISPRFQQPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
